2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bipiperidinyl group, the introduction of the sulfonyl group, and the attachment of the fluorophenoxy group. The exact synthesis pathway would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a bipiperidinyl group, a sulfonyl group, and a fluorophenoxy group. The bipiperidinyl group consists of two piperidine rings connected by a single bond. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and connected to an R group. The fluorophenoxy group consists of a phenoxy group (-O-C6H4-) with a fluorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The sulfonyl group is typically quite stable but can participate in various reactions under certain conditions. The fluorophenoxy group may undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all influence its properties .Mechanism of Action
Target of Action
The primary targets of the compound “2-((4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)benzonitrile” are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Based on its structural similarity to other benzylic compounds, it might react via an sn1 or sn2 pathway . In general, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has therapeutic potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety profile. If it has other industrial or scientific applications, research could focus on exploring these in more detail .
Properties
IUPAC Name |
2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c24-21-6-2-3-7-22(21)30-20-11-13-26(14-12-20)19-9-15-27(16-10-19)31(28,29)23-8-4-1-5-18(23)17-25/h1-8,19-20H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUXRLFRRSHYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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